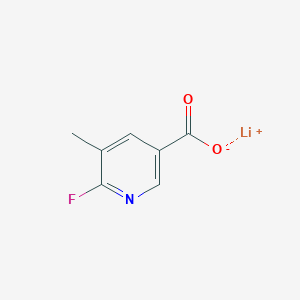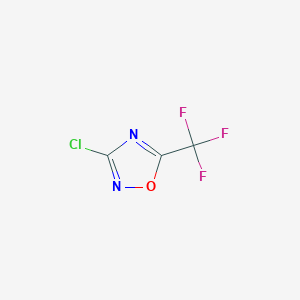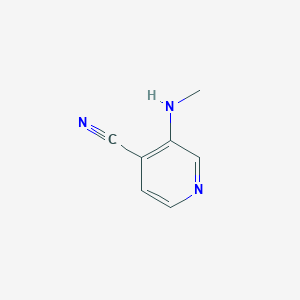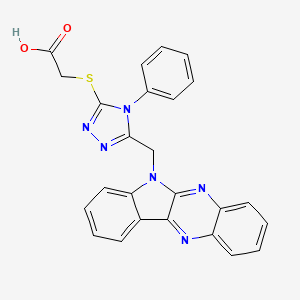
1-Amino-4-(2-methylanilino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-(o-tolylamino)anthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dye manufacturing, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of amino groups at the 1 and 4 positions of the anthracene ring, with an o-tolylamino substituent at the 4 position. The unique structure of this compound contributes to its distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(o-tolylamino)anthracene-9,10-dione typically involves the condensation of 1,4-dihydroxyanthraquinone with o-toluidine. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is isolated through filtration, drying, and milling to achieve the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-4-(o-tolylamino)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Applications De Recherche Scientifique
1-Amino-4-(o-tolylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Medicine: Explored for its antiviral and antibacterial properties, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-Amino-4-(o-tolylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerases, enzymes crucial for DNA replication and repair, thereby exerting its anticancer effects . Additionally, the compound’s ability to generate reactive oxygen species contributes to its cytotoxicity against cancer cells .
Comparaison Avec Des Composés Similaires
Mitoxantrone: A well-known anticancer agent with a similar anthracenedione core.
Ametantrone: Another anthracenedione derivative with anticancer properties.
1,4-Bis(p-tolylamino)anthracene-9,10-dione: A structurally related compound with similar applications.
Uniqueness: 1-Amino-4-(o-tolylamino)anthracene-9,10-dione stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit topoisomerases makes it a promising candidate for further research and development in the field of anticancer therapeutics .
Propriétés
Numéro CAS |
54946-78-0 |
|---|---|
Formule moléculaire |
C21H16N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-amino-4-(2-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O2/c1-12-6-2-5-9-16(12)23-17-11-10-15(22)18-19(17)21(25)14-8-4-3-7-13(14)20(18)24/h2-11,23H,22H2,1H3 |
Clé InChI |
JPHKTVKOJQHNSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B13128123.png)
![7-Benzyl-4-(3,5-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128124.png)

![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13128152.png)







![4-(4-Bromobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128205.png)

